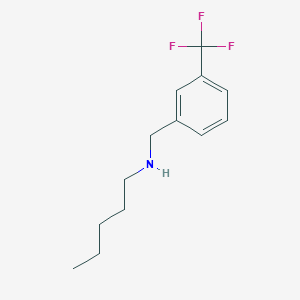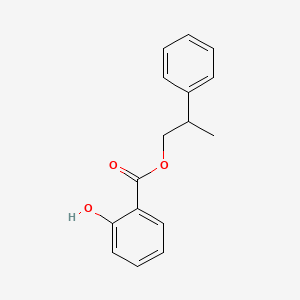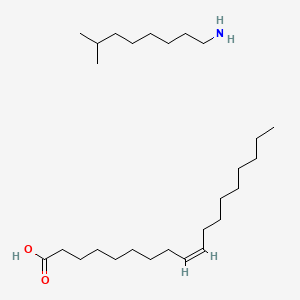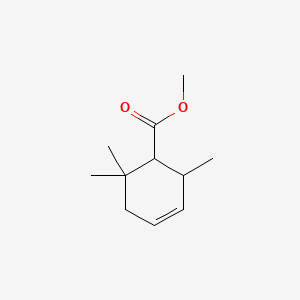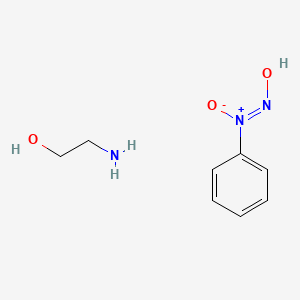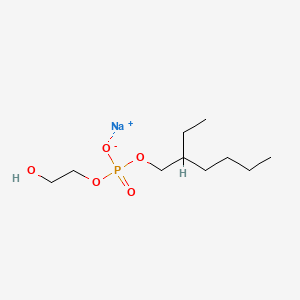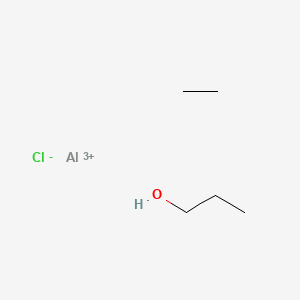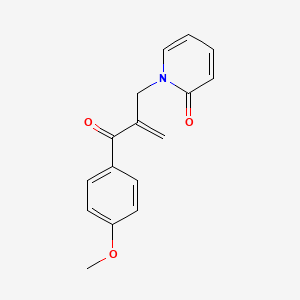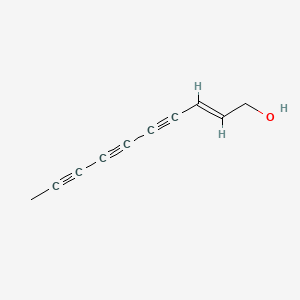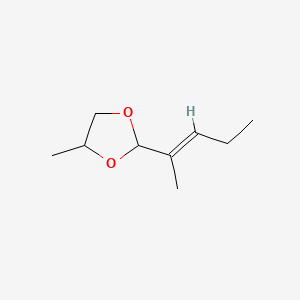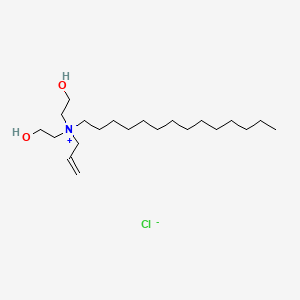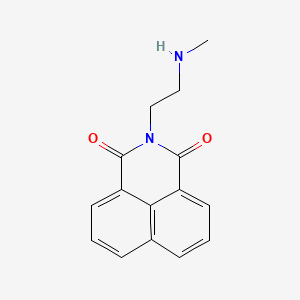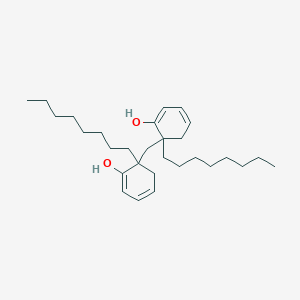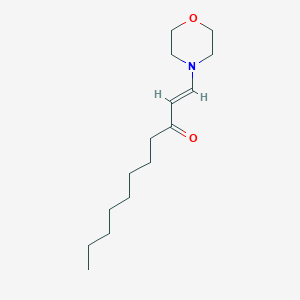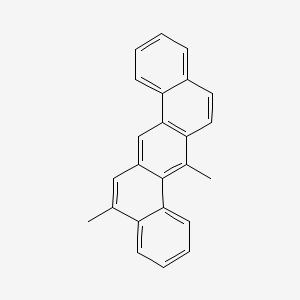
Dibenz(a,h)anthracene, 5,14-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,h)anthracene, 5,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C24H18. It is a derivative of dibenz(a,h)anthracene, which consists of five fused benzene rings. This compound is known for its stability and low volatility, and it is commonly found as a pollutant in smoke and oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(a,h)anthracene, 5,14-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2 + 2] alkyne-cyclotrimerization reaction catalyzed by a cobalt/zinc reagent . This reaction allows for the formation of the polycyclic structure with the desired methyl substitutions.
Industrial Production Methods
Industrial production of dibenz(a,h)anthracene, 5,14-dimethyl- involves the distillation of coal tar and the processing of petroleum products. The compound is generated during the incomplete combustion of organic matter, such as in coke oven operations, coal tar distillation, and engine exhaust .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,h)anthracene, 5,14-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration and sulfonation reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simpler hydrocarbons.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Dibenz(a,h)anthracene, 5,14-dimethyl- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their reactions.
Biology: Investigated for its genotoxic effects, as it can intercalate into DNA and cause mutations.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which dibenz(a,h)anthracene, 5,14-dimethyl- exerts its effects involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potentially causing cancer . The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,j)anthracene: Another PAH with a similar structure but different ring fusion pattern.
Benzo(a)pyrene: A well-known PAH with potent carcinogenic properties.
Chrysene: A four-ring PAH with similar chemical behavior.
Uniqueness
Dibenz(a,h)anthracene, 5,14-dimethyl- is unique due to its specific methyl substitutions at the 5 and 14 positions, which can influence its chemical reactivity and biological effects. This structural variation can affect its interaction with DNA and its overall genotoxicity.
Properties
CAS No. |
71084-62-3 |
|---|---|
Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5,14-dimethylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C24H18/c1-15-13-18-14-23-20(12-11-17-7-3-4-9-21(17)23)16(2)24(18)22-10-6-5-8-19(15)22/h3-14H,1-2H3 |
InChI Key |
NJPAQQMZOWQSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C5=CC=CC=C15)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


